molecular formula C12H18N4O3S B1434518 2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate CAS No. 51827-51-1

2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate

Cat. No.: B1434518
CAS No.: 51827-51-1
M. Wt: 298.36 g/mol
InChI Key: TUCZJJVLSFBYIX-UHFFFAOYSA-N
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Description

2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate is a useful research compound. Its molecular formula is C12H18N4O3S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol; dihydrate is a complex organic molecule with potential biological activity. Its unique structure includes a thiazole ring and multiple nitrogen atoms that may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound based on available literature and data.

Structural Overview

  • Molecular Formula : C12H16N4OS
  • Molecular Weight : 280.35 g/mol
  • Chemical Structure : The compound features a multi-cyclic structure that includes a thiazole moiety and a hydroxyl group attached to an ethanol chain.

Cytotoxicity and Anticancer Potential

Research indicates that structurally similar compounds may possess cytotoxic effects against cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific pathways . Although direct studies on this compound are scarce, its structural analogs suggest a promising anticancer profile.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of nitrogen and sulfur atoms in the structure may allow it to interact with various enzymes involved in metabolic pathways.
  • DNA Interaction : Similar compounds have been noted for their ability to intercalate into DNA or inhibit topoisomerases, leading to disrupted cellular replication processes.

Data Summary Table

Activity Type Description Reference
AntimicrobialPotential inhibition of beta-lactamase and antifungal activity
CytotoxicityInduced apoptosis in cancer cell lines (inferred from analogs)
Mechanism of ActionEnzyme inhibition and potential DNA interaction

Case Studies

  • Study on Thiazole Derivatives :
    • A study evaluating various thiazole derivatives found significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to enzyme inhibition.
    • Reference: "Investigation of the structure and prediction of the biological activity" .
  • Cytotoxicity Assays :
    • Research involving thiazole-based compounds demonstrated their ability to induce cell cycle arrest in cancerous cells.
    • Reference: "Synthesis and Biological Activity of Novel Ethyl Esters" .

Properties

IUPAC Name

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS.2H2O/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11;;/h5,17H,3-4,6H2,1-2H3;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCZJJVLSFBYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate
Reactant of Route 2
2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate
Reactant of Route 3
2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate
Reactant of Route 4
2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate
Reactant of Route 5
2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate
Reactant of Route 6
Reactant of Route 6
2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate

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